

"molecular docking studies of 2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide"

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Compound of Interest

Compound Name: 2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide

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Application Note & Protocol: Molecular Docking of **2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide**

Abstract

This application note details a rigorous protocol for the molecular docking of **2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide** (DCPHA), a putative amidoxime-based inhibitor. [1] Based on the structural bioisosterism between amidoximes and hydroxamic acids (known urease inhibitors), this guide focuses on evaluating DCPHA against the Helicobacter pylori Urease metalloenzyme. The protocol addresses critical challenges in docking small polar chelators into bi-nuclear metal centers (

), emphasizing tautomeric state enumeration, metal coordination constraints, and interaction profiling.

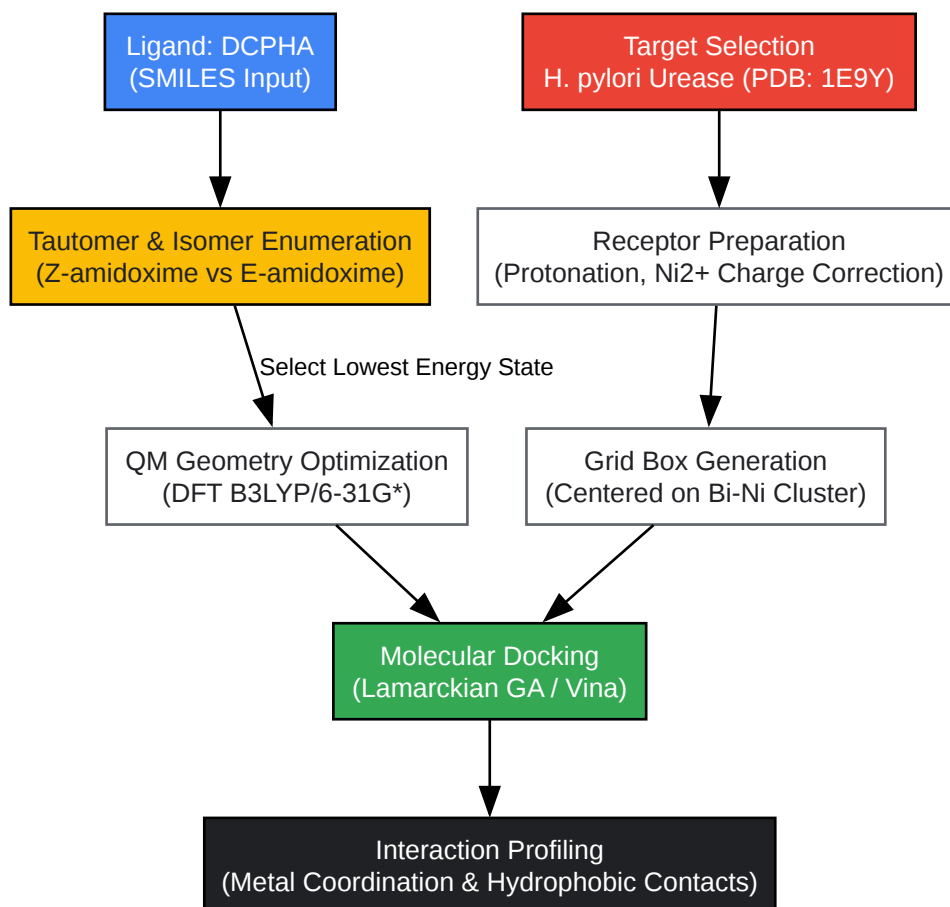
Introduction & Rationale

The molecule **2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide** features a lipophilic 3,4-dichlorophenyl tail and a polar amidoxime (N'-hydroxyethanimidamide) headgroup.[1]

- Pharmacophore Insight: The amidoxime group () acts as a bioisostere of hydroxamic acid ().^[1] Hydroxamic acids are potent inhibitors of nickel-dependent metalloenzymes, specifically Urease, where they chelate the active site nickel ions, preventing urea hydrolysis and subsequent bacterial colonization (e.g., in gastric ulcers).
- Mechanism of Action: We hypothesize that DCPHA binds to the bi-nickel center of *H. pylori* urease via oxygen and nitrogen donation, while the dichlorophenyl moiety engages in hydrophobic interactions with the flap residues (e.g., His593, Ala636), stabilizing the "closed" enzyme conformation.

Computational Workflow Overview

The following diagram outlines the logic flow, specifically highlighting the "Tautomer Check" loop often missed in standard protocols.



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Figure 1: Integrated workflow for metalloenzyme docking, emphasizing quantum mechanical optimization of ligand tautomers prior to docking.

Phase 1: Ligand Preparation (The "Tautomer Trap")

Objective: Generate the biologically relevant conformation of DCPHA. Amidoximes exhibit complex tautomerism that drastically alters binding affinity.[1]

Protocol:

- Structure Generation: Convert the IUPAC name to 2D structure.
 - Note: The "ethanimidamide" backbone implies a methyl group attached to the central carbon, linked to the phenyl ring via a methylene bridge (benzyl derivative) or directly? Correction: "2-(3,4-dichlorophenyl)" implies a methylene bridge () [1]
- Tautomer Enumeration (Critical Step):
 - Amidoximes exist in equilibrium between the amidoxime () and iminohydroxylamine () forms. [1]
 - Action: Use software (e.g., LigPrep or Avogadro) to generate both Z and E isomers of the amidoxime form.
 - Expert Insight: The Z-amidoxime is typically the most stable and capable of forming a 5-membered chelate ring with metals. [1] Ensure this form is preserved.
- Geometry Optimization:
 - Minimize energy using a semi-empirical method (PM6) or DFT (B3LYP/6-31G*) to fix bond lengths, especially around the C=N-O moiety. [1]

- Output: Save as .pdbqt (for AutoDock) or .mol2 (for GOLD/Glide).[1] Ensure partial charges (Gasteiger) are applied.

Phase 2: Target Selection & Preparation

Objective: Prepare the H. pylori Urease active site, preserving the critical nickel ions.

Target Data:

- Primary Target: Helicobacter pylori Urease.[1][2][3]
- PDB ID: 1E9Y (Resolution: 3.00 Å) or 4H9M (Jack Bean surrogate, often higher resolution). [1]
- Active Site: Contains a bi-nuclear center bridged by a carbamylated Lysine (KCX).[1]

Protocol:

- Cleaning: Remove water molecules except those bridging the Ni ions (if structural water is conserved).[1] Remove co-crystallized inhibitors (e.g., acetohydroxamic acid).
- Metal Handling (Crucial):
 - Most standard force fields treat metals as "dummy atoms" with no charge.[1] This causes docking failure.[1]
 - Action: Manually assign a formal charge of +2.0 to both Nickel atoms in the PDB file.
 - Alternative: If using AutoDock 4.2, use the Ni parameter set (radius: 1.17 Å, well depth: 0.025 kcal/mol) to allow electrostatic recognition.
- Protonation:
 - Protonate Histidine residues.[1] Check His593; it acts as a general acid/base in catalysis. [1] Ensure it is protonated (state) appropriate for pH 7.4.[1]

Phase 3: Docking Protocol (Step-by-Step)

Software Configuration: AutoDock Vina (Open Source) or GOLD (Proprietary - recommended for metals).[1] This guide uses AutoDock Vina for broad accessibility.[1]

Step 3.1: Grid Box Definition

The grid must encompass the bi-nickel cluster and the hydrophobic flap.

Parameter	Value	Rationale
Center X, Y, Z	(Coordinates of Ni Cluster)	Centered exactly between the two ions.[1]
Size (X, Y, Z)	20 Å x 20 Å x 20 Å	Sufficient to cover the active site and the mobile flap.
Spacing	0.375 Å (AutoDock 4) / 1.0 Å (Vina)	High resolution for precise metal contact.[1]
Exhaustiveness	32 (or higher)	Increased sampling is required for the rotatable bonds in the benzyl linker.

Step 3.2: Execution

- Input: Receptor (receptor.pdbqt) and Ligand (DCPHA.pdbqt).[1]
- Command:
- Validation: Re-dock the native ligand (Acetohydroxamic acid) from PDB 1E9Y.[1] The RMSD between the docked pose and crystal pose must be < 2.0 Å to validate the protocol.

Phase 4: Post-Docking Analysis & Interpretation[1]

Objective: Filter false positives and identify "active" poses.

Interaction Checklist (The "Trustworthiness" Check):

- **Metal Chelation:** Does the amidoxime oxygen and nitrogen form a coordinate bond with the Ni ions? Distance should be 1.9 – 2.4 Å.
- **H-Bond Network:** Look for H-bonds with Ala636, His593, or Asp360.[1]
- **Hydrophobic Fit:** The 3,4-dichlorophenyl group should reside in the hydrophobic pocket near the active site entrance, potentially stacking with aromatic residues or interacting with the mobile flap.
- **Binding Energy:** While Vina scores are approximations, a score of < -7.0 kcal/mol generally suggests decent affinity for this pocket size.[1]

Visualizing the Result: Use PyMOL or Discovery Studio Visualizer.

- **Representation:** Show the protein surface (hydrophobicity colored), the Ni ions as spheres, and the ligand in sticks.
- **Measurements:** Label distances between the amidoxime O/N and the Ni atoms.

Troubleshooting & Optimization

Issue	Root Cause	Solution
Ligand flies away from Metal	Lack of electrostatic attraction. [1]	Manually edit the PDBQT file to ensure Ni atoms have +2.0 charge. Increase weight of electrostatic term if using AD4.
Positive Binding Energy	Severe steric clash.[1]	Check the "Z" vs "E" isomer. The "E" isomer might clash with the bridging hydroxide or KCX residue.
No Hydrophobic Contacts	Grid box too small.	Expand the grid box toward the solvent-exposed flap region to accommodate the dichlorophenyl tail.

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